Ketone, 3-adamantyl hydroxymethyl
Description
Significance of Adamantane (B196018) Derivatives in Contemporary Organic Chemistry Research
Adamantane and its derivatives hold a significant place in modern organic chemistry due to their unique structural features and the diverse applications they enable. wikipedia.orgnih.govmdpi.com
Unique Structural Attributes and Conformational Rigidity of the Adamantane Core
Adamantane, with the chemical formula C10H16, is a tricyclic alkane and the simplest diamondoid, meaning its carbon atom arrangement mimics that of a diamond crystal. wikipedia.org This structure is composed of three fused cyclohexane (B81311) rings in the "armchair" configuration, resulting in a highly rigid and virtually stress-free molecule. wikipedia.orgyoutube.com Its cage-like structure is exceptionally stable. wikipedia.orgontosight.ai
The key structural parameters of adamantane are:
Carbon-Carbon Bond Lengths: 1.54 Å, nearly identical to that of diamond. wikipedia.org
Carbon-Hydrogen Distances: 1.112 Å. wikipedia.org
This inherent rigidity and defined three-dimensional geometry make the adamantane core a valuable component in various chemical applications. wikipedia.orgmdpi.comyoutube.com
Role of Adamantane Scaffolds in Molecular Design
The adamantane cage is a versatile scaffold in molecular design, offering a rigid framework to which functional groups can be attached in a precise and predictable manner. mdpi.comnih.govnih.gov This has led to its use in a variety of fields:
Drug Discovery: The lipophilic and rigid nature of the adamantane moiety can enhance the stability and pharmacokinetic properties of drug candidates. mdpi.comnih.govpublish.csiro.au It can protect adjacent functional groups from metabolic degradation and serve as an anchor to fit into the cavities of host molecules like cyclodextrins or block cellular ion channels. mdpi.comnih.gov
Drug Delivery Systems: Adamantane derivatives are employed in the design of liposomes, cyclodextrins, and dendrimers for targeted drug delivery. mdpi.comnih.govresearchgate.net The adamantane group can act as an anchor in the lipid bilayer of liposomes. mdpi.commedchemexpress.com
Materials Science: Adamantane-based polymers have potential applications in coatings and nanotechnology. wikipedia.org The soft, cage-like structure of solid adamantane allows for the incorporation of guest molecules. wikipedia.org
Contextualization of Ketone, 3-Adamantyl Hydroxymethyl within Functionalized Adamantanes
Within the vast family of adamantane derivatives, "this compound," also known by its systematic name 1-(3-hydroxyadamantan-1-yl)ethanone, is a notable example of a functionalized adamantane. watson-int.combldpharm.com
Structural Classification as a Bridged Polycyclic Ketone with a Hydroxymethyl Moiety
"this compound" is a synthetic organic compound classified as a bridged polycyclic ketone. ontosight.aicas.cz Its structure consists of a rigid adamantane core substituted with both a ketone and a hydroxymethyl group. ontosight.ai This dual functionality provides specific chemical properties and reactivity. ontosight.ai
| Property | Value |
| Molecular Formula | C12H18O2 |
| Molecular Weight | 194.27 g/mol |
| CAS Number | 39917-38-9 |
| Purity | 98.5% min |
| Data sourced from Watson International. watson-int.com |
Foundational Importance for Advanced Organic Synthesis
The presence of both a ketone and a hydroxyl group makes "this compound" a valuable building block in advanced organic synthesis. ontosight.airsc.org These functional groups can undergo a variety of chemical transformations, allowing for the creation of more complex adamantane-based molecules. ontosight.airesearchgate.net For instance, adamantane derivatives with multiple functional groups are sought after as scaffolds in medicinal and materials chemistry. thieme-connect.com The synthesis of such compounds often involves the functionalization of a pre-existing adamantane core. cas.czucla.edunih.gov
Strategic Approaches to Adamantane Functionalization for Ketone and Hydroxymethyl Group Installation
The construction of 3-adamantyl hydroxymethyl ketone necessitates a careful selection of synthetic reactions to install a ketone and a hydroxymethyl group at the 1 and 3 positions of the adamantane cage. The order of introduction and the choice of reagents are critical to ensure high selectivity and yield.
Bromination as a Precursor Step for Adamantane Derivatives
A common and effective initial step in the functionalization of adamantane is bromination. This reaction typically proceeds with high selectivity at the tertiary bridgehead positions. The introduction of a bromine atom serves as a handle for subsequent nucleophilic substitution or conversion to other functional groups. For instance, 1-bromoadamantane is a versatile intermediate that can be used to introduce a variety of substituents at a bridgehead position.
Oxidation Reactions for Ketone Formation
The introduction of a ketone functionality onto the adamantane skeleton can be achieved through several oxidative methods. Direct oxidation of adamantane can lead to the formation of adamantanone, which possesses a ketone at a secondary carbon. However, for the synthesis of a bridgehead ketone, indirect methods are typically employed. One approach involves the oxidation of a bridgehead alcohol. For example, 1-adamantanol can be oxidized to a ketone under specific conditions, although this can be challenging due to the stability of the bridgehead carbocation. A more common strategy involves the functionalization of a bridgehead position with a group that can be subsequently converted to a ketone.
Introduction of Hydroxymethyl Moieties
The hydroxymethyl group can be introduced onto the adamantane ring through various synthetic transformations. A prevalent method involves the reduction of a carboxylic acid or its ester derivative. For example, adamantane-1-carboxylic acid can be reduced to 1-(hydroxymethyl)adamantane using a suitable reducing agent like lithium aluminum hydride. Another approach is the reaction of an adamantyl organometallic reagent with formaldehyde.
Detailed Synthetic Procedures and Precursor Chemistry
Building upon the fundamental functionalization strategies, more detailed synthetic pathways can be devised utilizing specific precursors and reaction sequences.
Approaches Involving Adamantane-1-carbonyl Chloride and Related Acyl Halides
Adamantane-1-carbonyl chloride is a key precursor for the synthesis of various adamantyl ketones. researchgate.net It can be readily prepared from adamantane-1-carboxylic acid. orgsyn.org This acyl chloride can then react with a range of organometallic reagents to yield the corresponding ketones. For instance, the reaction of adamantane-1-carbonyl chloride with organocadmium or organocuprate reagents can provide a controlled route to adamantyl ketones.
A plausible synthetic route to 3-adamantyl hydroxymethyl ketone could commence with 1,3-adamantanedicarboxylic acid. One of the carboxylic acid groups could be selectively protected, followed by the conversion of the unprotected carboxylic acid to a ketone via its acyl chloride. Subsequent deprotection and reduction of the remaining carboxylic acid to a hydroxymethyl group would yield the target compound. The challenge in this approach lies in the selective protection and deprotection of the two carboxylic acid groups.
Utilization of Grignard Reagents and Organometallic Intermediates
Grignard reagents derived from halogenated adamantanes are valuable intermediates in the synthesis of adamantane derivatives. rsc.org For instance, 1-adamantylmagnesium bromide can be prepared from 1-bromoadamantane and can subsequently react with various electrophiles.
Structure
2D Structure
Properties
CAS No. |
33705-31-6 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-(1-adamantyl)-2-hydroxyethanone |
InChI |
InChI=1S/C12H18O2/c13-7-11(14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10,13H,1-7H2 |
InChI Key |
DJSXPNOHKQWGIH-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)CO |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)CO |
Other CAS No. |
33705-31-6 |
Origin of Product |
United States |
Reaction Chemistry and Transformational Capabilities of Ketone, 3 Adamantyl Hydroxymethyl
Reactivity of the Ketone Carbonyl Group
The ketone carbonyl group in 3-adamantyl hydroxymethyl ketone is a primary site for chemical reactions, influenced by the steric hindrance of the adjacent adamantyl group.
Nucleophilic Addition Reactions
The carbonyl carbon of an aldehyde or ketone is electrophilic and serves as a target for nucleophiles. libretexts.org In a nucleophilic addition reaction, the nucleophile attacks the carbonyl carbon, leading to the rehybridization of this carbon from sp2 to sp3 and the formation of a tetrahedral alkoxide intermediate. pressbooks.pub Subsequent protonation of this intermediate yields an alcohol. pressbooks.pub
The reactivity of aldehydes and ketones towards nucleophilic addition is influenced by steric and electronic factors. pressbooks.pub Aldehydes are generally more reactive than ketones due to less steric hindrance and greater polarization of the carbonyl group. libretexts.orgpressbooks.pub In the case of 3-adamantyl hydroxymethyl ketone, the bulky adamantyl group presents significant steric hindrance, which can affect the rate and feasibility of nucleophilic attack.
One common nucleophilic addition is the Grignard reaction. The reaction of adamantane-1-carbonyl chloride with various Grignard reagents has been studied, demonstrating the feasibility of forming new carbon-carbon bonds at the carbonyl carbon. researchgate.net The choice of Grignard reagent and reaction conditions, such as the solvent, can influence the yield of the condensation product. researchgate.net For instance, condensations with certain organolithium reagents are sensitive to the solvent system used, with mixed solvents like pentane-ether or pentane-THF sometimes leading to side reactions involving the solvent. researchgate.net
Condensation Reactions and Derivative Formation (e.g., oximes, imines, enols)
Ketones readily undergo condensation reactions with a variety of nitrogen-based nucleophiles to form derivatives such as oximes, imines, and hydrazones. These reactions typically proceed via a nucleophilic addition-elimination mechanism, often catalyzed by acid. bham.ac.ukmasterorganicchemistry.com
Oxime Formation: The reaction of a ketone with hydroxylamine (B1172632) (NH₂OH) yields an oxime. masterorganicchemistry.comwikipedia.org This reaction is a reliable method for the preparation of oximes and can be used for the identification of ketones. wikipedia.orgorganic-chemistry.org The formation of oximes from ketones is generally a robust reaction, and various methods have been developed for their synthesis. organic-chemistry.org
Imine Formation: Imines, also known as Schiff bases, are formed from the reaction of a ketone with a primary amine. masterorganicchemistry.com The formation of the C=N double bond is typically reversible and can be influenced by the reaction conditions. bham.ac.uk
Hydrazone Formation: The reaction of a ketone with hydrazine (B178648) (NH₂NH₂) produces a hydrazone. masterorganicchemistry.com This reaction follows a similar mechanism to oxime and imine formation. masterorganicchemistry.com
The general mechanism for the formation of these C=N derivatives involves an initial nucleophilic addition of the nitrogen compound to the carbonyl carbon, followed by the acid-catalyzed dehydration of the resulting intermediate. bham.ac.ukmasterorganicchemistry.com
| Reactant | Product |
| Hydroxylamine (NH₂OH) | Oxime (RR'C=NOH) |
| Primary Amine (R''NH₂) | Imine (RR'C=NR'') |
| Hydrazine (NH₂NH₂) | Hydrazone (RR'C=NNH₂) |
α-Carbon Reactivity and Enolization
The carbon atoms adjacent to the carbonyl group, known as α-carbons, exhibit enhanced acidity and can be deprotonated to form enolates. The formation of an enolate is a key step in many important carbon-carbon bond-forming reactions. The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions. For instance, "soft" enolization conditions, using an amine base and a trialkylsilyl triflate, can provide high regioselectivity in the formation of enol ethers from substituted cycloalkanones. organic-chemistry.org While specific studies on the enolization of 3-adamantyl hydroxymethyl ketone are not detailed in the provided results, the general principles of α-carbon reactivity would apply. The steric bulk of the adamantyl group could influence the accessibility of the α-protons and thus the regioselectivity of enolization if different α-protons were available.
Reactivity of the Hydroxymethyl Group
The primary alcohol of the hydroxymethyl group in 3-adamantyl hydroxymethyl ketone offers another site for chemical modification.
Oxidation Reactions of the Primary Alcohol
The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. For example, the synthesis of (3-hydroxyadamantan-1-yl)methanols can be accompanied by the formation of 3-hydroxyadamantane-1-carboxylic acids as by-products due to the oxidation of the hydroxymethyl group. researchgate.net
Esterification and Etherification Reactions
The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides or other electrophiles. These reactions are fundamental transformations of alcohols. For instance, adamantane (B196018) polyols containing hydroxymethyl groups have been used as starting materials for various derivatives, implying the reactivity of the hydroxymethyl group in reactions like esterification. researchgate.net A study on the synthesis of 3,5-bis(hydroxymethyl)adamantan-1-ols involved the acylation of hydroxyl groups with acetic anhydride, demonstrating a typical esterification reaction. researchgate.net
Nucleophilic Substitution Reactions
The hydroxymethyl ketone moiety in 3-adamantyl hydroxymethyl ketone presents two primary sites for nucleophilic attack: the carbonyl carbon and the carbon bearing the hydroxyl group. However, direct nucleophilic substitution at the hydroxyl-bearing carbon is generally unfavorable due to the poor leaving group nature of the hydroxide (B78521) ion (OH⁻). Therefore, reactions typically proceed via initial interaction with the carbonyl group or activation of the hydroxyl group.
Aldehydes and ketones readily undergo nucleophilic addition reactions where a nucleophile attacks the electrophilic carbonyl carbon. ncert.nic.inlibretexts.orglibretexts.orgyoutube.com This process involves the change in hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral intermediate. ncert.nic.in In the case of 3-adamantyl hydroxymethyl ketone, the presence of the bulky adamantyl group can sterically hinder the approach of nucleophiles to the carbonyl carbon, a common characteristic for ketones compared to aldehydes. ncert.nic.inlibretexts.org
For a substitution reaction to occur at the α-carbon (the carbon adjacent to the carbonyl group), the hydroxyl group must first be converted into a better leaving group. This can be achieved by protonation under acidic conditions or by conversion to a sulfonate ester (e.g., tosylate or mesylate) or a halide. Once activated, the α-carbon becomes susceptible to attack by a wide range of nucleophiles. The general mechanism for nucleophilic substitution at the α-position of a ketone is outlined below:
General Mechanism for α-Substitution of a Hydroxy Ketone:
Activation of the Hydroxyl Group: The hydroxyl group is protonated by an acid or converted into a sulfonate ester.
Nucleophilic Attack: A nucleophile attacks the α-carbon, displacing the activated leaving group.
Deprotonation: If necessary, a final deprotonation step yields the substituted product.
The reactivity of the carbonyl group itself can also be exploited. For instance, formation of an enolate under basic conditions would create a nucleophilic center at the α-carbon, but this would not lead to substitution of the hydroxyl group. Alternatively, reactions that proceed through a tetrahedral intermediate at the carbonyl can be followed by intramolecular or intermolecular processes.
Table 1: Potential Nucleophilic Substitution Reactions and Products
| Reactant/Condition | Intermediate/Transition State | Expected Product | Reaction Type |
|---|---|---|---|
| HBr/Heat | Protonated hydroxyl group, carbocation intermediate | 3-adamantyl bromomethyl ketone | SN1-type substitution |
| 1. TsCl, pyridine (B92270) 2. NaI, acetone | Tosyl-activated hydroxyl group | 3-adamantyl iodomethyl ketone | SN2-type substitution |
| NaN3, H2SO4 (catalytic) | Protonated hydroxyl group | 3-adamantyl azidomethyl ketone | Nucleophilic substitution |
Transformations Involving the Adamantane Cage
The rigid and strained cage structure of adamantane endows it with unique chemical reactivity, allowing for a variety of transformations that can alter the carbon skeleton itself or introduce functionality at its sterically shielded positions.
Skeletal Rearrangements (if induced by specific reaction conditions)
The adamantane cage is the most stable C₁₀H₁₆ isomer, and its formation from other isomers is thermodynamically driven. mdpi.com However, under specific, often acidic, conditions, adamantane derivatives can undergo skeletal rearrangements. These rearrangements typically proceed through carbocationic intermediates and are often of the Wagner-Meerwein type, involving a 1,2-alkyl shift. uni-giessen.dewikipedia.orgyoutube.com
For 3-adamantyl hydroxymethyl ketone, the generation of a carbocation at a bridgehead position, for instance by protonation of the hydroxyl group followed by loss of water and subsequent rearrangement, could initiate a cascade of shifts. These rearrangements can lead to the expansion or contraction of the cage structure. For example, adamantane derivatives can rearrange to the more strained protoadamantane (B92536) or noradamantane structures under certain conditions. mdpi.comrsc.org The reverse reaction, from a less stable isomer to the adamantane skeleton, is also a key synthetic strategy. mdpi.comuni-giessen.de
A classic example is the acid-catalyzed rearrangement of other C₁₀H₁₆ tricyclic hydrocarbons to adamantane. nih.gov The stability of the adamantyl cation plays a crucial role in these transformations. rsc.org Unexpected acid-catalyzed 1,2-alkyl shifts have been observed in homoadamantane (B8616219) series, leading to complex polycyclic lactones. nih.gov
Table 2: Examples of Skeletal Rearrangements in Adamantane Systems
| Starting Material Type | Reaction Condition | Rearrangement Type | Resulting Structure Type |
|---|---|---|---|
| Bicyclic or other tricyclic C10H16 isomers | Lewis acid (e.g., AlCl3) | Wagner-Meerwein | Adamantane |
| Adamantane derivative | Strong acid (e.g., triflic acid) | Ring contraction | Noradamantane derivative rsc.org |
| Adamantan-2-one derivative | Acid-catalyzed | Ring expansion | Homoadamantane derivative rsc.org |
Selective Functionalization of Bridgehead Positions
The adamantane cage has two types of C-H bonds: tertiary at the four bridgehead positions and secondary at the six methylene (B1212753) bridges. The bridgehead positions are generally more reactive towards electrophilic and radical substitution. nih.govwikipedia.org The hydroxymethyl ketone substituent at one bridgehead position (C-1) will influence the reactivity of the other bridgehead positions (C-3, C-5, C-7).
The substituent can exert its influence through electronic and steric effects. Electronically, the ketone group is electron-withdrawing, which can deactivate the adamantane cage towards electrophilic attack. chemistrytalk.orgresearchgate.net However, directing effects can still guide incoming substituents. In electrophilic aromatic substitution, for example, a ketone group is typically meta-directing. researchgate.net While adamantane is not aromatic, similar principles of electronic influence apply. The inductive effect of the substituent will be transmitted through the rigid sigma-bond framework.
Recent advances in C-H functionalization have enabled the direct and selective introduction of various functional groups at the bridgehead positions of adamantane. nih.govrsc.org These methods often employ transition metal catalysis or photoredox catalysis to generate adamantyl radicals or cations that can then react with a variety of partners. nih.govresearchgate.net The directing effect of a pre-existing functional group can be harnessed to achieve regioselective functionalization at a specific bridgehead position. cuni.czuni-giessen.de For instance, a directing group can position a metal catalyst in proximity to a specific C-H bond, facilitating its activation. cuni.cz
Table 3: Methods for Selective Functionalization of Adamantane Bridgehead Positions
| Method | Reagents/Catalyst | Intermediate | Typical Functional Group Introduced |
|---|---|---|---|
| Radical Bromination | Br2, Lewis acid | Adamantyl cation | -Br |
| Directed C-H Activation | Pd(OAc)2, directing group | Palladacycle | Aryl, Alkyl cuni.cz |
| Photoredox Catalysis | Photocatalyst, light | Adamantyl radical | Alkyl, Acyl nih.gov |
| Nitroxylation | Fuming nitric acid | Adamantyl radical cation | -ONO2 researchgate.net |
Ring-Opening and Fragmentation Reactions (if relevant to specific derivatives)
While the adamantane cage is thermodynamically stable, its derivatives can undergo ring-opening or fragmentation reactions under specific conditions, particularly when strained or appropriately functionalized. These reactions can be synthetically useful for accessing other complex molecular architectures.
Ring-opening of the adamantane skeleton can be a key step in the synthesis of certain 1,2-disubstituted adamantane derivatives, which are otherwise difficult to prepare. cuni.cz For example, oxidation of adamantan-1-ol can lead to protoadamantanone, which can then be further transformed. cuni.cz The fragmentation of adamantane derivatives often proceeds through radical intermediates. For instance, the adamantyl radical can undergo fragmentation to yield alkenylated products. nih.gov
The presence of the hydroxymethyl ketone functionality in 3-adamantyl hydroxymethyl ketone could potentially facilitate ring-opening reactions. For example, under certain oxidative conditions, the C-C bond between the carbonyl carbon and the adamantane cage could be cleaved. The formation of adamantane-type clusters from precursors often involves condensation reactions that can be considered the reverse of fragmentation. rsc.org
Multi-Component Reactions and Cascade Transformations Incorporating the Compound
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a powerful tool for the efficient synthesis of complex molecules. Adamantane derivatives have been incorporated into MCRs to generate novel structures with potential applications in medicinal chemistry and materials science. uni-giessen.de
A notable example is the three-component synthesis of adamantyl ketones using decatungstate photocatalysis, where an adamantyl radical, generated via hydrogen atom abstraction, undergoes carbonylation and then adds to an alkene. nih.gov Although this specific example builds the ketone functionality, the principle could be extended to use a pre-functionalized adamantane like 3-adamantyl hydroxymethyl ketone as a building block.
Cascade transformations, also known as tandem or domino reactions, are processes involving two or more consecutive reactions where the subsequent reaction results from the functionality generated in the previous step. The rigid adamantane scaffold is an excellent platform for designing cascade reactions. For instance, a triflic acid-promoted cascade reaction of adamantane derivatives involving decarboxylation and a subsequent intramolecular 1,2-alkyl shift has been used to synthesize ring-contracted noradamantane derivatives. rsc.org The functional groups of 3-adamantyl hydroxymethyl ketone could initiate or participate in such cascades, leading to the formation of complex polycyclic systems.
Advanced Structural Elucidation and Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, allowing for the precise assignment of atoms and their connectivity.
The ¹H NMR spectrum of 3-adamantyl hydroxymethyl ketone is characterized by distinct signals corresponding to the protons of the adamantane (B196018) cage and the hydroxymethyl group. Due to the cage's rigid, polycyclic nature, the proton signals of the adamantane moiety often appear as broad, overlapping multiplets in the approximate range of δ 1.6-2.4 ppm. nih.gov The plane of symmetry in a 1-substituted adamantane simplifies the spectrum to a degree, but the signals for the bridgehead and methylene (B1212753) protons remain complex. semanticscholar.org
A key diagnostic signal is a singlet observed for the two protons of the hydroxymethyl group (–CH₂OH). Its chemical shift would be influenced by the adjacent carbonyl group and the hydroxyl function. Additionally, a signal for the hydroxyl proton (-OH) would be present, though its chemical shift can vary depending on solvent and concentration.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 3-Adamantyl Hydroxymethyl Ketone
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Adamantane CH | 1.6 - 2.4 | Multiplet |
| Adamantane CH₂ | 1.6 - 2.4 | Multiplet |
| -CH₂OH | ~ 4.2 | Singlet |
The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. For 3-adamantyl hydroxymethyl ketone (C₁₂H₁₈O₂), twelve distinct signals are expected, unless symmetry renders some carbons chemically equivalent.
The most downfield signal in the spectrum corresponds to the ketone carbonyl carbon (C=O), typically appearing in the range of δ 205–220 ppm. libretexts.org The carbon of the hydroxymethyl group (–CH₂OH) is expected to resonate in the δ 50–65 ppm region. libretexts.org The carbons of the adamantane cage itself produce signals in the aliphatic region, generally between δ 25-55 ppm. semanticscholar.orgoregonstate.edu The quaternary carbon of the adamantane cage attached to the keto-hydroxymethyl group would have a distinct chemical shift compared to the other adamantane carbons. chemicalbook.com
Interactive Data Table: Typical ¹³C NMR Chemical Shifts
| Carbon Assignment | Typical Chemical Shift Range (ppm) |
|---|---|
| C=O (Ketone) | 205 - 220 |
| -CH₂OH | 50 - 65 |
| Adamantane Quaternary C | 40 - 55 |
| Adamantane CH | 25 - 40 |
To unambiguously assign all proton and carbon signals and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are employed. nih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. It would be used to trace the connectivity within the adamantane framework by showing correlations between adjacent methylene and methine protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It allows for the definitive assignment of which protons are attached to which carbons in both the adamantane cage and the hydroxymethyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations for 3-adamantyl hydroxymethyl ketone would include the correlation between the protons of the hydroxymethyl group (-CH₂) and the carbonyl carbon (C=O), as well as correlations from these protons to the quaternary carbon of the adamantane cage. This confirms the attachment of the hydroxymethyl ketone moiety to the adamantane core. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For 3-adamantyl hydroxymethyl ketone, with the molecular formula C₁₂H₁₈O₂, the calculated exact mass is 194.13068 Da. uni.lu HRMS can confirm this exact mass, thereby validating the elemental composition of the molecule.
Interactive Data Table: HRMS Data for 3-Adamantyl Hydroxymethyl Ketone
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₈O₂ | uni.lu |
| Exact Mass | 194.13068 Da | uni.lu |
In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern provides a "fingerprint" that can help to elucidate the structure. For adamantane-containing compounds, a characteristic fragmentation involves the cleavage of the bond connecting the adamantane cage to the rest of the molecule. nih.gov This typically results in the formation of a stable adamantyl cation (C₁₀H₁₅⁺) at m/z 135. nih.gov
For 3-adamantyl hydroxymethyl ketone, other expected fragment ions would result from the loss of the hydroxymethyl group (-CH₂OH) or water (-H₂O) from the molecular ion. Analysis of these fragments helps to piece together the structure of the parent molecule.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides profound insight into the molecular structure of 3-adamantyl hydroxymethyl ketone by identifying its constituent functional groups and probing the vibrations of its chemical bonds.
Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. For 3-adamantyl hydroxymethyl ketone, the IR spectrum is distinguished by characteristic absorption bands corresponding to the ketone (C=O) and hydroxyl (O-H) groups.
The carbonyl (C=O) stretching vibration of the ketone is one of the most prominent features in the IR spectrum. For saturated aliphatic ketones, this absorption typically appears in the range of 1705-1725 cm⁻¹. The exact position can be influenced by the electronic and steric environment. The bulky adamantyl group adjacent to the carbonyl may cause a slight shift in this frequency.
The hydroxyl (O-H) group gives rise to a strong, broad absorption band, typically in the region of 3200-3600 cm⁻¹. The broadness of this peak is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules in the condensed phase. In dilute solutions, a sharper, less intense "free" O-H stretching band may be observed at higher wavenumbers (around 3600 cm⁻¹).
The adamantyl cage itself contributes to a complex fingerprint region in the IR spectrum, with numerous C-H and C-C stretching and bending vibrations. The C-H stretching vibrations of the adamantyl moiety are typically observed in the 2850-2950 cm⁻¹ region.
Table 1: Characteristic Infrared Absorption Frequencies for 3-Adamantyl Hydroxymethyl Ketone
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (O-H) | Stretching, hydrogen-bonded | 3200 - 3600 | Strong, Broad |
| Carbonyl (C=O) | Stretching | 1705 - 1725 | Strong |
| Adamantyl C-H | Stretching | 2850 - 2950 | Strong |
| C-O | Stretching | 1000 - 1260 | Medium |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for 3-adamantyl hydroxymethyl ketone has not been specifically reported, analysis of closely related adamantane derivatives allows for a detailed prediction of its solid-state structure. For instance, studies on 2-(adamantan-1-yl)-2-oxoethyl benzoates reveal key structural features that are likely to be conserved. nih.gov
The adamantane cage is a rigid structure with well-defined internal bond lengths and angles closely resembling those of diamond. The C-C bond lengths within the adamantane core are expected to be in the range of 1.53-1.54 Å, and the C-C-C bond angles will be close to the ideal tetrahedral angle of 109.5°.
The bond lengths and angles of the hydroxymethyl ketone substituent will be influenced by the electronic effects of the adjacent adamantyl group and potential intramolecular interactions. The C=O double bond of the ketone is anticipated to have a length of approximately 1.21-1.23 Å. The C-O single bond of the hydroxyl group would be around 1.42 Å, and the O-H bond length is typically about 0.96 Å in the absence of strong hydrogen bonding.
Table 2: Predicted Bond Parameters for 3-Adamantyl Hydroxymethyl Ketone
| Bond/Angle | Parameter | Expected Value |
|---|---|---|
| Adamantyl C-C | Bond Length | ~1.54 Å |
| Adamantyl C-C-C | Bond Angle | ~109.5° |
| C=O (Ketone) | Bond Length | ~1.22 Å |
| C-C (Ketone-Adamantyl) | Bond Length | ~1.52 Å |
| C-O (Hydroxyl) | Bond Length | ~1.42 Å |
| O-H (Hydroxyl) | Bond Length | ~0.96 Å |
| C-C=O | Bond Angle | ~120° |
In the crystalline state, molecules of 3-adamantyl hydroxymethyl ketone will adopt a conformation that minimizes steric hindrance and maximizes favorable intermolecular interactions. The orientation of the hydroxymethyl ketone group relative to the adamantane cage will be a key feature. It is anticipated that intermolecular hydrogen bonds involving the hydroxyl groups will be a dominant factor in the crystal packing, likely forming chains or networks of molecules. The bulky adamantyl groups will also play a significant role in the packing arrangement, likely leading to a relatively high packing density. In some adamantane derivatives, orientational disorder of the adamantane group within the crystal lattice has been observed. nih.gov
Advanced Spectroscopic and Analytical Techniques
Beyond the foundational techniques of IR, Raman, and X-ray crystallography, a variety of advanced spectroscopic methods could provide deeper insights into the structure and dynamics of 3-adamantyl hydroxymethyl ketone.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a focus of this section, it is worth noting that ¹H and ¹³C NMR are indispensable for confirming the connectivity of the molecule. Advanced 2D NMR techniques such as HSQC and HMBC would definitively assign all proton and carbon signals, including those of the adamantyl cage.
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the exact molecular weight and elemental composition. Fragmentation patterns observed in tandem MS (MS/MS) experiments could help to elucidate the connectivity of the molecule by showing the loss of characteristic fragments like the hydroxymethyl group or parts of the adamantane cage.
Solid-State NMR (ssNMR): This technique would be particularly valuable for characterizing the solid-state structure and dynamics, especially if the compound is not amenable to single-crystal X-ray diffraction. ssNMR can provide information on the local environment of each atom, identify different polymorphs (different crystal packing arrangements), and probe molecular motions.
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict and complement experimental data. nih.gov Theoretical calculations of the IR and Raman spectra can aid in the assignment of vibrational modes. nih.gov Furthermore, computational modeling can be used to predict stable conformations, bond parameters, and electronic properties of the molecule. nih.gov
Circular Dichroism (CD) Spectroscopy (for chiral derivatives, if synthesized)
Circular dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemical features of chiral molecules. libretexts.org It measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of optically active compounds. While the parent compound, Ketone, 3-adamantyl hydroxymethyl, is achiral, the introduction of a chiral center, for instance, by stereospecific synthesis leading to a non-racemic mixture of one enantiomer, would render it amenable to CD spectroscopic analysis.
The primary chromophore in this compound is the carbonyl group. The electronic transitions of the ketone, particularly the n → π* transition, are sensitive to the asymmetric environment imposed by the chiral adamantane cage and the hydroxymethyl substituent. The CD spectrum would be expected to show a Cotton effect in the region of the n → π* transition (around 280-300 nm). The sign and magnitude of this Cotton effect are dictated by the spatial arrangement of the atoms relative to the carbonyl group, which can be predicted by the octant rule for ketones.
In a hypothetical chiral derivative of this compound, the hydroxymethyl group can influence the conformation of the side chain through intramolecular hydrogen bonding with the ketone's carbonyl oxygen. This conformational locking would significantly impact the resulting CD spectrum. researchgate.net For instance, the formation of a hydrogen bond would restrict the rotational freedom of the C-C bond between the carbonyl and the hydroxymethyl group, leading to a more defined spatial arrangement and a more intense Cotton effect. nih.gov
Table 1: Representative Circular Dichroism Data for a Hypothetical Chiral Derivative of this compound
| Solvent | Transition | λ (nm) | Molar Ellipticity (Δε) [L·mol⁻¹·cm⁻¹] |
| Methanol | n → π | 295 | +1.5 |
| Dichloromethane | n → π | 298 | +1.2 |
| Cyclohexane (B81311) | n → π* | 292 | +1.8 |
Note: The data presented in this table is hypothetical and serves as a representative example for a chiral derivative of this compound. The sign of the Cotton effect would be reversed for the opposite enantiomer.
Electrochemical Methods for Redox Behavior
Electrochemical methods, particularly cyclic voltammetry (CV), are instrumental in characterizing the redox properties of molecules by probing their behavior at an electrode surface. mdpi.com These techniques can determine the potentials at which a compound is oxidized or reduced, providing insights into its electronic structure and reactivity. For this compound, both the adamantane cage and the ketone functional group can participate in electrochemical processes.
The adamantane moiety is known to undergo oxidation at relatively high positive potentials, typically involving the bridgehead carbon atoms. rsc.org The ketone functional group, on the other hand, is reducible. The electrochemical reduction of ketones can proceed via a one-electron transfer to form a radical anion, which can then be further reduced or undergo dimerization. core.ac.uk
A cyclic voltammetry study of this compound would likely reveal an irreversible oxidation wave at a high positive potential, corresponding to the oxidation of the adamantane cage. The presence of the electron-withdrawing ketone and hydroxymethyl groups may shift this oxidation potential to a more positive value compared to unsubstituted adamantane.
In the negative potential range, a reduction peak corresponding to the carbonyl group would be expected. The exact potential of this reduction is influenced by the steric and electronic environment. The bulky adamantyl group may affect the adsorption of the molecule onto the electrode surface, which can influence the kinetics of the electron transfer. nih.gov The electrochemical behavior can be studied in various non-aqueous solvents, such as acetonitrile (B52724) or dichloromethane, with a suitable supporting electrolyte like tetrabutylammonium (B224687) hexafluorophosphate. ntnu.no Ferrocene is often used as an internal standard for calibrating the potential scale due to its reversible one-electron redox behavior. mdpi.com
Table 2: Representative Electrochemical Data for this compound
| Process | E [V] (vs. Fc/Fc⁺) | Solvent/Electrolyte | Remarks |
| Oxidation | +1.85 | Acetonitrile / 0.1 M TBAPF₆ | Irreversible peak, attributed to adamantane cage oxidation |
| Reduction | -2.10 | Acetonitrile / 0.1 M TBAPF₆ | Irreversible peak, attributed to ketone reduction |
Note: The data in this table is representative and based on the expected electrochemical behavior of adamantyl ketones. Actual experimental values may vary. E represents the peak potential.
Theoretical and Computational Studies of Ketone, 3 Adamantyl Hydroxymethyl
Quantum Chemical Calculations
Quantum chemical calculations are a powerful tool for elucidating the intrinsic properties of molecules like Ketone, 3-adamantyl hydroxymethyl. These computational methods allow for the exploration of molecular geometries, electronic structures, and the prediction of spectroscopic data.
The three-dimensional structure of this compound is largely defined by the rigid adamantane (B196018) core. Geometry optimization calculations, typically performed using density functional theory (DFT) methods, would seek to find the lowest energy conformation of the molecule. The adamantane cage itself is virtually stress-free, with its carbon framework adopting the diamondoid structure. wikipedia.org
Table 1: Predicted Key Geometric Parameters of 3-Adamantyl Hydroxymethyl Ketone
| Parameter | Predicted Value | Notes |
| C=O Bond Length | ~1.22 Å | Typical for a ketone. |
| Adamantane C-C Bond Lengths | ~1.54 Å | Characteristic of the adamantane cage. |
| Adamantane C-H Bond Lengths | ~1.10 Å | Standard C-H bond length. |
| Dihedral Angle (Ad-C-C=O) | Variable | Dependent on steric hindrance and electronic effects. |
Note: These are estimated values based on general chemical knowledge and data for similar adamantane structures. Precise values would require specific quantum chemical calculations.
The electronic structure of this compound can be described using molecular orbital (MO) theory. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they govern the molecule's reactivity and electronic transitions.
It is anticipated that the HOMO would have significant contributions from the lone pair orbitals of the oxygen atoms in the carbonyl and hydroxyl groups. The LUMO is expected to be a π* antibonding orbital localized on the carbonyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov Computational studies on other adamantane derivatives have successfully calculated electronic properties and quantum conductance. arxiv.org
Quantum chemical calculations can predict spectroscopic properties with a reasonable degree of accuracy.
NMR Chemical Shifts: The 1H and 13C NMR spectra of adamantane itself are simple due to its high symmetry. wikipedia.org For this compound, the symmetry is reduced, leading to a more complex spectrum. Calculations would predict distinct chemical shifts for the different protons and carbons of the adamantane cage, as well as for the hydroxymethyl ketone substituent. The chemical shifts of the protons and carbons closest to the electron-withdrawing ketone and hydroxyl groups would be shifted downfield.
IR Frequencies: The calculated infrared (IR) spectrum would show characteristic vibrational frequencies. A strong absorption band corresponding to the C=O stretching vibration of the ketone group would be expected in the region of 1700-1725 cm-1. A broad absorption band for the O-H stretching of the hydroxyl group would be predicted around 3200-3600 cm-1. The various C-H and C-C stretching and bending vibrations of the adamantane framework would also be present. wikipedia.org
Table 2: Predicted Spectroscopic Data for 3-Adamantyl Hydroxymethyl Ketone
| Spectroscopy | Feature | Predicted Region |
| 13C NMR | Carbonyl Carbon (C=O) | 200-220 ppm |
| 13C NMR | Adamantane Carbons | 25-45 ppm |
| 1H NMR | Hydroxymethyl Protons (-CH2OH) | 3.5-4.5 ppm |
| 1H NMR | Adamantane Protons | 1.5-2.5 ppm |
| IR | C=O Stretch | 1700-1725 cm-1 |
| IR | O-H Stretch | 3200-3600 cm-1 |
Note: These are approximate ranges based on known spectroscopic data for similar functional groups and adamantane derivatives.
Reaction Mechanism Studies
Computational chemistry is also invaluable for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its subsequent reactions.
The synthesis of adamantyl ketones can proceed through various routes, such as the reaction of adamantane-1-carbonyl chloride with Grignard reagents or the cyclization of bicyclo[3.3.1]nonane derivatives. ucla.eduresearchgate.net Transition state analysis using quantum chemical methods can be employed to elucidate the energy barriers and geometries of the transition states for these synthetic steps. This information helps in understanding the reaction kinetics and optimizing reaction conditions. For instance, in a Friedel-Crafts type synthesis, calculations could model the formation of the adamantyl cation and its subsequent trapping by a nucleophile. ucla.edu
Computational studies can predict the reactivity and selectivity of this compound. For example, the calculated electrostatic potential map would indicate the regions of the molecule that are most susceptible to nucleophilic or electrophilic attack. The carbonyl carbon would be identified as an electrophilic site, while the oxygen atoms would be nucleophilic centers.
Furthermore, computational models can be used to study the stereoselectivity of reactions involving this ketone, such as its reduction to the corresponding alcohol. By calculating the energies of the transition states leading to different stereoisomeric products, one can predict which isomer will be preferentially formed.
Molecular Dynamics Simulations (if relevant to supramolecular interactions or solution behavior)
While specific molecular dynamics (MD) simulation studies focused exclusively on 3-adamantyl hydroxymethyl ketone are not extensively documented in publicly available research, the principles and applications of this computational technique are highly relevant for understanding its behavior in various environments. MD simulations provide a powerful lens through which the dynamic nature of molecules, their interactions with their surroundings, and the thermodynamics of these processes can be investigated at an atomic level. The adamantane cage is a popular component in supramolecular chemistry and medicinal chemistry, making computational studies, including MD simulations, a critical tool for rational design and analysis. nih.govnih.gov
Molecular dynamics simulations on related adamantane derivatives have been effectively used to explore their supramolecular and solution-phase behaviors. For instance, MD simulations have been instrumental in studying the formation and stability of inclusion complexes, a hallmark of adamantane's utility in supramolecular chemistry. nih.gov These simulations can elucidate the conformational changes, interaction energies, and the role of solvent molecules in the association and dissociation of host-guest complexes, such as those formed between adamantane derivatives and cyclodextrins or cucurbit[n]urils. nih.gov
In the context of solution behavior, MD simulations can predict properties like solvation free energy, which indicates the solubility of a compound in a particular solvent. ksu.edu.sa For a molecule like 3-adamantyl hydroxymethyl ketone, simulations in an aqueous environment could reveal the orientation of water molecules around the polar hydroxymethyl and ketone groups versus the non-polar adamantyl cage. Such studies provide insights into how the molecule interacts with and perturbs the local solvent structure.
Furthermore, MD simulations are a cornerstone of modern drug discovery and are frequently applied to adamantane-containing compounds. nih.gov Simulations of adamantane derivatives complexed with biological targets, such as proteins, can assess the stability of the binding pose obtained from molecular docking. ksu.edu.sanih.gov Key metrics derived from these simulations include root-mean-square deviation (RMSD) to measure conformational stability, and the calculation of binding free energies (e.g., using MM/GBSA methods) to predict binding affinity. nih.gov These analyses often highlight the critical non-covalent interactions, such as van der Waals and electrostatic interactions, that stabilize the ligand-protein complex. ksu.edu.sa
A typical setup for an MD simulation of 3-adamantyl hydroxymethyl ketone would involve:
Force Field Selection: Choosing a suitable force field (e.g., COMPASS II, AMBER, CHARMM) to describe the bonded and non-bonded interactions of the atoms. mdpi.com
System Solvation: Placing the molecule in a periodic box filled with an explicit solvent, such as water, to mimic solution conditions. ksu.edu.sa
Equilibration: A series of energy minimization and equilibration steps under controlled temperature and pressure (e.g., NVT and NPT ensembles) to bring the system to a stable state. ksu.edu.sa
Production Run: A longer simulation run from which trajectory data is collected for analysis.
The analysis of the resulting trajectory can provide a wealth of information, as illustrated by studies on analogous compounds.
Table 1: Examples of Molecular Dynamics Simulation Applications for Adamantane Derivatives
| Adamantane Derivative Studied | System | Key Findings from MD Simulations | Reference |
| 3-(Adamantan-1-yl)-4-(4-fluorophenyl)-1-{[4-(2-methyoxyphenyl)piprazin-1yl]-methyl}-4,5-dihydro-1H-1,2,4-triazole-5-thione (AFT) | Protein-ligand complex in a simulated physiological environment | The system reached a stable global energy minimum, with Coulomb interactions playing a major role in stabilizing the complex. The ligand showed minimal conformational changes within the binding cavity over a 100ns simulation. | ksu.edu.sa |
| 5-(adamantan-1-yl)-4-butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (5A4BT) | Protein (COX) - ligand complex | 100 ns simulations were used to confirm the stability of the docked pose and to perform binding free energy calculations using the MM/GBSA approach, indicating its potential as a COX inhibitor. | nih.gov |
| Catechol-based cyclic oligomer of Polyether Ether Ketone (o-PEEK) | Amorphous polymer system | Simulations successfully predicted the glass transition temperature (Tg) and density, which were in good agreement with experimental values. | mdpi.com |
These examples underscore the potential of molecular dynamics simulations to provide deep, mechanistic insights into the behavior of 3-adamantyl hydroxymethyl ketone, from its fundamental interactions with solvents to its potential role in complex supramolecular or biological systems.
Advanced Materials Science and Catalysis Applications
Supramolecular Chemistry and Host-Guest Systems
In supramolecular chemistry, non-covalent interactions are utilized to build large, well-organized structures. The adamantane (B196018) group is a cornerstone in this field due to its predictable geometry and lipophilic nature, which facilitate strong and specific host-guest interactions. nih.govrsc.org
The adamantane moiety is highly effective as a guest molecule in host-guest systems, a fundamental concept in molecular recognition. rsc.org Its size and shape are nearly a perfect fit for the hydrophobic cavity of β-cyclodextrin, a common host molecule, leading to high association constants in the range of 10³–10⁵ M⁻¹. mdpi.com This strong and specific interaction is a driving force for the self-assembly of complex supramolecular structures. mdpi.comnih.gov
The "Ketone, 3-adamantyl hydroxymethyl" compound incorporates this recognition element. The adamantane cage acts as a "lipophilic bullet," capable of being encapsulated by macrocyclic hosts like cyclodextrins or cucurbiturils. mdpi.comnih.gov This interaction can be used to create removable catalysts, targeted drug delivery systems, and stimuli-responsive materials. nih.govmdpi.com For instance, the complexation of adamantane-functionalized polymers with cyclodextrins allows for the precise tuning of the polymer's properties, such as its lower critical solution temperature (LCST), over a wide temperature range. mdpi.comnih.gov The hydroxymethyl ketone group on the adamantane scaffold provides a convenient point for chemical modification, allowing the adamantane recognition unit to be tethered to polymers, surfaces, or other functional molecules. ontosight.aiontosight.ai
Research has demonstrated that the adamantane cage is an efficient scaffold in supramolecular recognition processes in both chemical and biological systems. nih.gov Its rigid structure and high symmetry can lead to strong and directional inclusion complexes, which are essential for creating ordered materials and functional devices. mdpi.com
The rigidity and tetrahedral geometry of the adamantane core make it an ideal scaffold for constructing well-defined, multi-valent supramolecular assemblies. acs.orgnih.govresearchgate.net By functionalizing the bridgehead positions of the adamantane cage, ligands or other molecular components can be oriented in a precise and predictable three-dimensional arrangement. researchgate.netnih.gov
"this compound" can be envisioned as a precursor for such scaffolds. The adamantane unit provides the rigid framework, while the hydroxymethyl ketone group offers a reactive handle for attaching other functionalities. ontosight.airesearchgate.net This strategy has been used to create tripodal scaffolds that can present multiple binding sites for enhanced interaction with biological targets or for the assembly of complex materials. nih.govresearchgate.net The defined geometry of these adamantane-based scaffolds is a significant advantage over more flexible linkers, as it reduces the entropic penalty upon binding or assembly, leading to higher affinity and specificity. nih.govnih.gov These rigid multivalent scaffolds have been designed for applications such as assembling binders for cell surface epitopes and conjugating effector molecules like contrast agents or radiotracers. nih.gov
Polymer Chemistry and Materials Science
The incorporation of adamantane units into polymers has a profound impact on their physical and chemical properties. The bulky, rigid nature of the adamantane group disrupts polymer chain packing, leading to materials with enhanced thermal stability, improved mechanical properties, and desirable dielectric characteristics. wikipedia.orgacs.orgoup.com
While specific examples detailing the integration of "this compound" into MOPs or COFs are not prevalent, the chemistry of related compounds suggests its potential in this area. Hypercross-linked polymers have been synthesized through the self-condensation of aromatic hydroxymethyl monomers. rsc.org This suggests that "this compound," with its reactive hydroxymethyl group, could potentially be used as a monomer or co-monomer to build porous polymer networks.
The inclusion of the bulky and rigid adamantane cage is a well-established strategy for creating polymers with intrinsic microporosity (PIMs). kinampark.com These materials contain a significant amount of interconnected free volume because their rigid structures cannot pack efficiently. kinampark.com The adamantane group, with its three-dimensional structure, can effectively increase the free volume within a polymer matrix, creating micropores that can be exploited for applications in gas storage and separation. kinampark.comntu.edu.tw For example, a network based on benzyl (B1604629) alcohol, a simple monohydroxymethyl compound, can store significant amounts of CO₂ and H₂ despite having a modest surface area. rsc.org
The adamantyl group, when incorporated as a pendant group or into the main chain of a polymer, significantly modifies the material's properties. acs.orgacs.org
Free Volume: The concept of free volume refers to the space within a solid polymer that is not occupied by the polymer chains themselves. kinampark.commdpi.com The introduction of the bulky, three-dimensional adamantane group prevents efficient chain packing, thereby increasing the fractional free volume of the polymer. ntu.edu.tw This increased free volume is directly responsible for the observed decrease in the dielectric constant and can also influence other properties such as gas permeability and mechanical strength. ntu.edu.twmdpi.com
The table below summarizes the effect of incorporating adamantane on the properties of various polymers, as reported in the literature.
| Polymer System | Property | Value with Adamantane | Value without Adamantane (or with smaller group) | Reference |
| Poly(AdPMA) vs. Poly(phenyl methacrylate) | Glass Transition Temp. (Tg) | 253 °C | 110 °C | acs.org |
| Adamantane-based Polyimide (7e) | Dielectric Constant | 2.91 | N/A | acs.org |
| Adamantyl-based BCB Polymer (p-Ada-TVS-BCB) | Dielectric Constant | ~2.5 | N/A | rsc.org |
| Adamantyl-based BCB Polymer (p-Ada-TVS-BCB) | Dielectric Loss | <0.001 | N/A | rsc.org |
| Adamantane-modified PUA Resin | Dielectric Constant (at 10 GHz) | 2.26 | >4 (for FR-4) | ntu.edu.tw |
| Adamantane-modified PUA Resin | Dielectric Loss (at 10 GHz) | 0.018 | 0.02 (for FR-4) | ntu.edu.tw |
Table 1: Comparison of properties for polymers with and without adamantane moieties.
Adamantane-based monomers are also used to create high-performance thermosetting resins. A novel dicyanate ester based on an adamantane core has been synthesized to study its polymerization kinetics and the properties of the resulting polymer network. researchgate.net
The study found that the polymerization of the adamantane-based dicyanate ester proceeds through a transition from kinetic to diffusion control at later stages. The resulting polymer product demonstrated significantly higher thermal stability and a higher glass transition temperature compared to dicyanate esters that use more flexible hydrocarbon bridging units. researchgate.net This confirms the hypothesis that the rigidity of the adamantane molecule has a direct and beneficial impact on the reactivity of the monomer and the thermal properties of the final cross-linked polymer. researchgate.net The use of cyanate (B1221674) esters with a single cyanate group is often employed to study polymerization kinetics to avoid issues related to slow diffusion in difunctional systems. researchgate.net
Catalysis and Ligand Design
The rigid, three-dimensional structure of the adamantane cage has made it a valuable scaffold in the design of ligands for transition metal catalysis. The unique steric and electronic properties imparted by the adamantyl group can significantly influence the activity, selectivity, and stability of catalytic systems. While direct catalytic applications of This compound are not extensively documented in scientific literature, its bifunctional nature—possessing both a ketone and a hydroxymethyl group—presents it as a potential precursor for the synthesis of more complex adamantane-based ligands. The reactivity of these functional groups could be exploited to introduce phosphine (B1218219), amine, or other coordinating moieties, thereby creating novel ligands for various catalytic transformations. Research into its derivatives has primarily highlighted its potential as an antiviral agent. ontosight.ai
Adamantane-Based Ligands for Transition Metal Catalysis
Adamantane-containing ligands, particularly phosphines and N-heterocyclic carbenes (NHCs), have emerged as a significant class of ancillary ligands for transition metal catalysts. nih.gov The defining characteristic of these ligands is the bulky yet conformationally rigid adamantyl group, which provides a unique steric profile compared to more flexible alkyl or aryl substituents.
Adamantyl Phosphine Ligands: The incorporation of one or more adamantyl groups on a phosphorus atom leads to ligands with substantial steric bulk and strong electron-donating properties. Tri(1-adamantyl)phosphine, for example, is a highly effective ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov The steric hindrance created by the adamantyl groups facilitates the reductive elimination step and can stabilize the active catalytic species. Di(1-adamantyl)phosphine oxide, a stable tautomer of di(1-adamantyl)phosphinous acid, has been used to synthesize palladium(II) precatalysts that are highly effective for the Suzuki reaction of unreactive aryl chlorides. nih.gov
Adamantyl N-Heterocyclic Carbene (NHC) Ligands: NHCs have become a major class of ligands in organometallic chemistry, and the introduction of adamantyl groups onto the nitrogen atoms of the heterocyclic ring has led to the development of highly effective catalysts. These ligands combine the strong σ-donating character of NHCs with the significant steric bulk of the adamantyl moiety. This combination has proven beneficial in various catalytic reactions, including olefin metathesis. For instance, Grubbs-type catalysts bearing N-adamantyl, N'-mesityl substituted NHC ligands have been synthesized and studied. colab.wsresearchgate.net However, the excessive steric crowding from certain adamantyl-NHC ligands can sometimes lead to reduced catalytic activity, as observed in some ruthenium-based metathesis catalysts where a 1,3-di(1-adamantyl)-substituted NHC failed to react with the metal precursor. colab.wsfigshare.com In contrast, an unsymmetrical NHC with one adamantyl and one mesityl group readily formed the ruthenium complex, although it showed poor catalytic performance. colab.wsfigshare.com
The table below summarizes the performance of a palladium catalyst with an adamantyl-phosphine ligand in a challenging Suzuki-Miyaura cross-coupling reaction.
| Aryl Halide | Boronic Acid | Catalyst Loading (mol %) | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| 2-Bromo-m-xylene | ortho-Tolylboronic acid | 1 | >98 | 10 |
| 4-Chloroacetophenone | Phenylboronic acid | 0.5 | 95 | 0.5 |
| 4-Chlorotoluene | Phenylboronic acid | 0.5 | 99 | 0.5 |
Data sourced from studies on palladium-catalyzed Suzuki-Miyaura reactions employing dialkylbiaryl phosphine ligands and POPd-Ad precatalysts. nih.govnih.govacs.org
Heterogeneous and Homogeneous Catalytic Systems
Adamantane-based ligands have been successfully employed in both homogeneous and heterogeneous catalysis.
In homogeneous catalysis , the solubility of adamantane-containing metal complexes in organic solvents allows for reactions to proceed in a single phase, leading to high activity and selectivity. Palladium complexes with adamantyl phosphine ligands are a prime example, demonstrating excellent performance in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions in solution. nih.gov Similarly, ruthenium-based olefin metathesis catalysts with adamantyl-NHC ligands operate under homogeneous conditions. nih.govresearchgate.net
For heterogeneous catalysis , the rigid and well-defined structure of adamantane can be exploited to anchor catalytic sites onto solid supports. This approach facilitates catalyst separation and recycling, which is a significant advantage in industrial processes. Chiral ligands can be immobilized on solid supports to create heterogeneous catalysts for enantioselective reactions. numberanalytics.com While specific examples involving "this compound" are not prevalent, the functional groups of this molecule could, in principle, be used to graft it onto a support material, which could then be further functionalized to create a heterogeneous catalyst.
Stereoselective Catalysis utilizing Adamantyl Scaffolds
The rigid and chiral nature of certain substituted adamantane derivatives makes them attractive scaffolds for the development of ligands for asymmetric catalysis. wikipedia.org By attaching coordinating groups at specific positions on the adamantane framework, a well-defined chiral environment can be created around a metal center. This is crucial for controlling the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. numberanalytics.commdpi.comnumberanalytics.com
While the field is still developing, chiral adamantane-based ligands have been explored in various enantioselective transformations. For instance, chiral phosphine-containing adamantyl ligands have been designed for use in asymmetric hydrogenation and other cross-coupling reactions. The stereochemical control arises from the fixed spatial orientation of the substituents on the adamantane core, which effectively blocks certain approach trajectories of the substrate to the metal center.
The development of chiral catalysts is a multifaceted process that involves the careful design of ligands to create a specific chiral environment around the metal. numberanalytics.com The use of adamantane as a scaffold offers a unique opportunity to create robust and highly structured chiral ligands.
The table below presents data on the enantioselectivity achieved in asymmetric reactions using a chiral cubane-based Schiff base ligand, which, while not adamantane, illustrates the principles of using rigid cage-like structures in stereoselective catalysis.
| Reaction | Catalyst System | Enantiomeric Excess (ee %) |
|---|---|---|
| Henry Reaction | Cu(OAc)₂ / Chiral Cubane Schiff Base | 48 |
| Cyclopropanation | Cu(OTf) / Chiral Cubane Schiff Base | 9 (cis), 5 (trans) |
| Michael Addition | Cu(OTf)₂ / Chiral Cubane Schiff Base | 12 |
Data from a study on a chiral cubane-based Schiff base ligand in asymmetric catalysis, illustrating the challenges and potential of rigid scaffolds. researchgate.net
Development of Novel Organic Tectons
The term "tecton" refers to a molecular building block used in the construction of larger, ordered structures through self-assembly processes. The adamantane cage, with its rigid, tetrahedral geometry, is an ideal organic tecton for the design of supramolecular architectures, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). wikipedia.orgresearchgate.netnih.gov
By functionalizing the bridgehead positions of the adamantane core with coordinating groups such as carboxylates, pyridyls, or nitriles, it is possible to create multidentate ligands that can connect metal ions or clusters in a predictable, three-dimensional manner. researchgate.netaps.org The resulting frameworks can possess high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis.
Adamantane-1,3,5,7-tetracarboxylic acid is a well-known example of an adamantane-based tecton that forms highly ordered, three-dimensional MOFs with various metal ions. researchgate.net The rigid and tetrahedral nature of the adamantane core directs the formation of a diamondoid network structure.
While "this compound" is a monosubstituted adamantane, it could potentially be used to functionalize the surface of pre-formed frameworks or as a component in multicomponent self-assembly systems. Its functional groups could also be modified to create a bidentate or tridentate tecton for the construction of novel coordination polymers.
Future Research Directions and Emerging Perspectives
Exploration of Undiscovered Reactivity Patterns for the Adamantyl Ketone with Hydroxymethyl Group
The reactivity of adamantane (B196018) derivatives is a rich field of study, often involving radical and cationic intermediates due to the stability of the adamantyl cage. nih.gov For Ketone, 3-adamantyl hydroxymethyl, which possesses both a ketone and a hydroxymethyl group, several avenues for exploring novel reactivity patterns are open for investigation.
The presence of the ketone functionality invites exploration into a variety of reactions. For instance, photochemical reactions of adamantyl ketones are a known area of interest. acs.orgacs.org Future research could focus on the specific photochemical behavior of this compound, such as Norrish Type I and Type II reactions, to understand how the hydroxymethyl group influences the excited state chemistry. acs.org Additionally, the ketone can serve as a handle for transition metal-catalyzed C-H functionalization, a powerful tool for creating complex molecules. rsc.org Research into ruthenium-catalyzed ortho-arylation of the adamantyl ketone could lead to novel derivatives with interesting electronic or photophysical properties. rsc.org
The hydroxymethyl group also offers a site for further functionalization. Its oxidation to a carboxylic acid would provide a different set of reactive possibilities. researchgate.net Conversely, reactions that exploit the hydroxyl group directly, such as etherification or esterification, could be used to attach other functional moieties.
A particularly interesting area for future study is the interplay between the ketone and hydroxymethyl groups. Intramolecular reactions, such as cyclization or rearrangement, could be triggered under specific conditions, potentially leading to novel heterocyclic structures fused to the adamantane core. The synthesis of a related compound, 1-(3-Hydroxy-1-adamantyl)ethanone, is known and it is used as a reactant in the insertion reaction of adamantanes with dimethyldioxirane. chemicalbook.compharmaffiliates.com This suggests that the hydroxymethyl ketone could undergo similar oxidative reactions.
Table 1: Potential Reactivity Patterns of this compound
| Functional Group | Potential Reaction Type | Potential Outcome |
| Ketone | Photochemical (Norrish Type I/II) | Cleavage or intramolecular H-abstraction |
| Ketone | Transition Metal-Catalyzed C-H Arylation | Functionalized aromatic adamantane derivatives |
| Hydroxymethyl | Oxidation | Adamantyl carboxylic acid derivative |
| Hydroxymethyl | Etherification/Esterification | Attachment of new functional groups |
| Both | Intramolecular Cyclization | Novel heterocyclic adamantane structures |
Design and Synthesis of Advanced Multi-Functionalized Adamantane Derivatives
The rigid, tetrahedral geometry of the adamantane cage makes it an excellent scaffold for the design of multi-functional molecules with precisely oriented substituents. nih.govresearchgate.net this compound, with its two distinct functional groups, is an ideal starting point for the synthesis of advanced, multi-functionalized adamantane derivatives. nih.gov
One promising direction is the development of "3+1" scaffolds, where three positions on the adamantane core are functionalized in one way, and the fourth is different. researchgate.net Starting with this compound, the ketone and hydroxymethyl groups can be orthogonally protected and then selectively reacted to introduce different functionalities. This could lead to the creation of complex molecules for applications in medicinal chemistry and materials science. researchgate.net For instance, the synthesis of novel hydrazide-hydrazone derivatives of 1-adamantanecarboxylic acid has been reported, showcasing the utility of the carboxyl group as a synthetic handle. mdpi.com
Another area of interest is the synthesis of polyfunctional adamantanes for biological applications. nih.gov The adamantane moiety is known to be a valuable component in drug design. nih.gov By starting with this compound, it is possible to synthesize derivatives with a variety of pharmacophores, potentially leading to new therapeutic agents. For example, the synthesis of adamantane derivatives containing thiazole (B1198619) moieties has shown promising antibacterial, antifungal, and anti-proliferative activities. chemrxiv.org
The development of new synthetic methodologies is also crucial. Facile condensation reactions have been used to synthesize a variety of adamantane derivatives, although yields can be variable. mdpi.com Future research should focus on optimizing these reactions and developing new, more efficient synthetic routes to multi-functionalized adamantanes.
Innovative Methodologies for Sustainable Synthesis of Complex Adamantanes
The synthesis of complex adamantane derivatives often involves multiple steps and the use of harsh reagents. nih.gov Developing more sustainable and environmentally friendly synthetic methods is a key challenge for the future. youtube.com
One promising approach is the use of catalyst-controlled C-H functionalization. acs.orgchemrxiv.orgresearchgate.net This technique allows for the direct introduction of functional groups into the adamantane core, reducing the number of synthetic steps and the generation of waste. acs.org Photocatalysis, in particular, offers a green alternative to traditional methods, often proceeding under mild conditions with high selectivity. nih.gov For example, decatungstate photocatalysis has been used for the three-component synthesis of adamantyl ketones. nih.gov Future research could explore the application of these methods to the synthesis of this compound and its derivatives.
Another avenue for sustainable synthesis is the use of greener solvents and reagents. The development of solvent-free rearrangement reactions for the synthesis of dimethyl-adamantane fuels catalyzed by HY zeolite is a step in this direction. researchgate.net Similar approaches could be developed for the synthesis of other functionalized adamantanes. The use of biocatalysis could also offer a highly selective and environmentally benign route to complex adamantane derivatives.
Furthermore, improving the efficiency of existing reactions is crucial. For example, optimizing the conditions for the synthesis of hydrazide-hydrazones of 1-adamantanecarboxylic acid could lead to higher yields and reduced waste. mdpi.com
Computational Design and Predictive Modeling for Novel Adamantane-Based Materials
Computational chemistry provides powerful tools for the design and prediction of the properties of new materials, saving time and resources in the laboratory. nih.govdergipark.org.trtandfonline.comdergipark.org.trresearchgate.net Density Functional Theory (DFT) is a particularly useful method for studying the electronic structure, stability, and reactivity of adamantane derivatives. dergipark.org.trtandfonline.comdergipark.org.tr
Future research in this area could focus on using DFT to predict the properties of novel materials based on this compound. For example, computational studies could be used to design adamantane-based materials with specific electronic or optical properties. By modeling the effects of different substituents on the adamantane core, it is possible to identify promising candidates for synthesis. nih.gov
Computational methods can also be used to study the reactivity of this compound. By calculating the energies of different reaction pathways, it is possible to predict which reactions are most likely to occur and to design experiments to test these predictions. researchgate.net Molecular dynamics simulations can be used to study the dynamic behavior of adamantane-based materials, such as their conformational changes and interactions with other molecules. doi.org
The prediction of properties for high-energy-density fuels based on adamantane derivatives is another area where computational modeling is being applied. doi.org Similar approaches could be used to design and screen adamantane-based materials for a wide range of applications.
Table 2: Predicted Collision Cross Section of this compound
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 195.13796 | 146.3 |
| [M+Na]+ | 217.11990 | 148.2 |
| [M-H]- | 193.12340 | 140.4 |
| [M+NH4]+ | 212.16450 | 171.8 |
| [M+K]+ | 233.09384 | 145.2 |
| [M+H-H2O]+ | 177.12794 | 141.0 |
| [M+HCOO]- | 239.12888 | 151.7 |
| [M+CH3COO]- | 253.14453 | 154.8 |
| Data sourced from PubChemLite. uni.lu The predicted collision cross section (CCS) values are calculated using CCSbase. |
Integration of this compound into Hybrid Material Systems
The unique properties of the adamantane cage, such as its rigidity and well-defined geometry, make it an attractive building block for the construction of hybrid material systems. rsc.orgrsc.orgresearchgate.net this compound, with its reactive functional groups, is well-suited for integration into a variety of hybrid materials, including polymers, metal-organic frameworks (MOFs), and self-assembled monolayers.
Adamantane-functionalized polymers are a promising class of materials with tunable properties. nih.gov For example, poly(2-oxazoline)s bearing adamantane side chains exhibit lower critical solution temperature (LCST) behavior that can be tuned by molecular recognition. nih.gov this compound could be incorporated into polymers either as a monomer or as a post-polymerization modification, leading to materials with novel thermal or responsive properties.
Metal-organic frameworks (MOFs) are another area where adamantane derivatives can be used to create materials with tailored properties. nih.gov The rigid adamantane core can act as a linker or a node in the MOF structure, leading to materials with high porosity and stability. The functional groups on this compound could be used to coordinate to metal centers or to further functionalize the MOF after its synthesis.
Self-assembled monolayers (SAMs) on surfaces can also be created using adamantane derivatives. The adamantane cage can act as an anchor to the surface, while the functional groups can be used to control the surface properties. This compound could be used to create SAMs with specific chemical reactivity or binding properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-adamantyl hydroxymethyl ketone, and what reagents are critical for its preparation?
- Methodological Answer : The synthesis often involves adamantyl bromomethyl ketone as a precursor. For example, Scheme 2 in outlines reactions with aryl alcohols or thiols under NaH/THF conditions at 0°C. Adamantyl derivatives may also be synthesized via condensation with hydroxymethyl groups using NaH as a base in polar aprotic solvents like DMF (). Key reagents include m-CPBA (meta-chloroperbenzoic acid) for oxidation and Et3N for neutralization .
Q. Which spectroscopic techniques are most effective for characterizing 3-adamantyl hydroxymethyl ketone?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Resolves adamantyl proton environments (e.g., δ ~1.6–2.1 ppm for adamantyl CH2) and hydroxymethyl protons (δ ~3.5–4.5 ppm) ().
- IR Spectroscopy : Confirms carbonyl (C=O) stretches near 1700 cm<sup>−1</sup> and hydroxyl (O-H) bands at ~3200–3600 cm<sup>−1</sup> ( ).
- HRMS : Validates molecular weight and fragmentation patterns ().
Q. What are the primary challenges in synthesizing adamantyl-substituted ketones, and how can steric hindrance be mitigated?
- Methodological Answer : The adamantyl group’s bulkiness limits reactivity in nucleophilic substitutions. Strategies include:
- Using strong bases (e.g., NaH) to deprotonate hydroxymethyl intermediates ().
- Employing high-dilution conditions to reduce intermolecular side reactions ().
- Optimizing reaction temperatures (e.g., 10°C for m-CPBA oxidations) to control selectivity ().
Advanced Research Questions
Q. How can photoredox catalysis improve the hydroxymethylation of adamantyl ketones?
- Methodological Answer : TiO2-mediated photoredox catalysis under UV light generates hydroxymethyl radicals from methanol, which react with ketones (). Key parameters:
- Semiconductor particle size : Larger particles reduce recombination, favoring hydroxymethyl radical formation.
- Dilution effects : Lower ketone concentrations minimize pinacol coupling (a competing pathway) (, Table 5).
Q. What role do 3-adamantyl hydroxymethyl ketones play in enzyme inhibition, particularly against viral proteases?
- Methodological Answer : These ketones act as covalent inhibitors of SARS-CoV-2 3CL proteases by forming a hemithioacetal intermediate with the active-site cysteine (). Structure-activity relationship (SAR) studies show:
- P3cap modifications : Bulky adamantyl groups enhance binding affinity (IC50 values <50 nM in Table 4).
- α-Hydroxyl substitution : Replacing with alkoxymethyl groups improves metabolic stability ().
Q. How can mechanistic studies resolve contradictions in adamantyl ketone reactivity under acidic conditions?
- Methodological Answer : highlights unexpected diketone formation during adamantylation of dihydroxynaphthalene. To reconcile this:
- Kinetic vs. thermodynamic control : Trifluoroacetic acid (TFA) promotes keto-enol tautomerism, favoring diketone products.
- Comparative studies : Testing tertiary alcohols (e.g., tert-butyl) under identical conditions clarifies substituent effects ().
Q. What analytical methods are optimal for monitoring ketone levels in biochemical studies involving 3-adamantyl hydroxymethyl ketones?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
